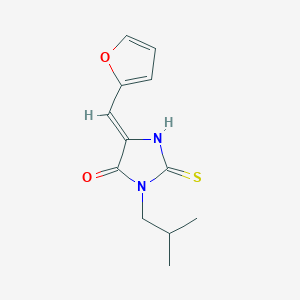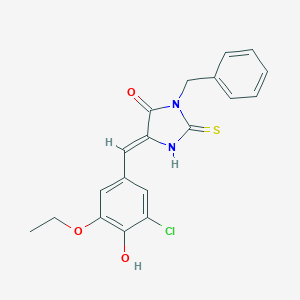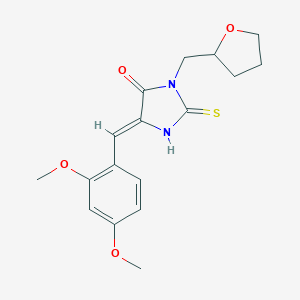![molecular formula C20H18N2O4S B305717 N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305717.png)
N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide, also known as EHT 1864, is a small molecule inhibitor that targets the Rho family of GTPases. This compound has been widely studied for its potential therapeutic applications in cancer and other diseases.
作用機序
N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 inhibits the activity of Rho GTPases by binding to the switch regions of these proteins. Rho GTPases are molecular switches that cycle between an active GTP-bound state and an inactive GDP-bound state. N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 locks Rho GTPases in the inactive GDP-bound state, preventing them from activating downstream signaling pathways that promote cancer cell proliferation and migration.
Biochemical and Physiological Effects
N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 inhibits the activity of Rho GTPases, leading to a decrease in cell proliferation and migration. In addition, N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. In animal models, N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 has been shown to inhibit tumor growth and metastasis.
実験室実験の利点と制限
N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are also limitations to using N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to work with. In addition, its potency can vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the study of N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864. One area of research is to further investigate its potential therapeutic applications in cancer and other diseases. Another area of research is to develop more potent and selective inhibitors of Rho GTPases. In addition, there is a need to develop better methods for delivering N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 to tumors and other disease sites in vivo. Finally, there is a need to better understand the role of Rho GTPases in normal physiological processes, which could lead to the development of new therapeutic targets.
合成法
The synthesis of N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 involves several steps. The starting material is 4-ethylphenylamine, which is reacted with ethyl chloroacetate to form N-ethyl-N-(4-ethylphenyl)glycine ethyl ester. This intermediate is then reacted with thiosemicarbazide to form the thiazolidinone ring. The final step involves the condensation of 4-hydroxybenzaldehyde with the thiazolidinone intermediate to form N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864.
科学的研究の応用
N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 has been extensively studied for its potential therapeutic applications in cancer. Rho GTPases are known to play a critical role in cancer cell proliferation, migration, and invasion. N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 inhibits the activity of Rho GTPases, leading to a decrease in cancer cell proliferation and migration. In addition to cancer, N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 has also been studied for its potential therapeutic applications in other diseases, such as cardiovascular disease, neurological disorders, and inflammatory diseases.
特性
製品名 |
N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
|---|---|
分子式 |
C20H18N2O4S |
分子量 |
382.4 g/mol |
IUPAC名 |
N-(4-ethylphenyl)-2-[(5E)-5-[(4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C20H18N2O4S/c1-2-13-3-7-15(8-4-13)21-18(24)12-22-19(25)17(27-20(22)26)11-14-5-9-16(23)10-6-14/h3-11,23H,2,12H2,1H3,(H,21,24)/b17-11+ |
InChIキー |
DSYDGJITJSGKES-GZTJUZNOSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)O)/SC2=O |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O |
正規SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-chlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B305636.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B305638.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B305639.png)
![2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305640.png)
![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305642.png)
![4-({[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)morpholine](/img/structure/B305643.png)

![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-isobutyl-2-thioxo-4-imidazolidinone](/img/structure/B305647.png)

![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone](/img/structure/B305652.png)
![3-(2-Methoxyethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305655.png)

